molecular formula C4H2BrN5 B12911800 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo- CAS No. 166988-19-8

1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-

Cat. No.: B12911800
CAS No.: 166988-19-8
M. Wt: 200.00 g/mol
InChI Key: USWTVSAVMQOHDT-UHFFFAOYSA-N
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Description

4-BROMO-1H-IMIDAZO[4,5-D][1,2,3]TRIAZINE is a heterocyclic compound that contains both imidazole and triazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-1H-IMIDAZO[4,5-D][1,2,3]TRIAZINE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-amino-1,3,5-triazine and a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a base like sodium hydroxide. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 4-BROMO-1H-IMIDAZO[4,5-D][1,2,3]TRIAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[4,5-d][1,2,3]triazine derivatives, which can have different functional groups attached to the imidazole or triazine rings .

Scientific Research Applications

4-BROMO-1H-IMIDAZO[4,5-D][1,2,3]TRIAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-1H-IMIDAZO[4,5-D][1,2,3]TRIAZINE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

    1H-IMIDAZO[4,5-D][1,2,3]TRIAZINE: Lacks the bromine substituent but shares the core structure.

    4-CHLORO-1H-IMIDAZO[4,5-D][1,2,3]TRIAZINE: Similar structure with a chlorine atom instead of bromine.

    4-METHYL-1H-IMIDAZO[4,5-D][1,2,3]TRIAZINE: Contains a methyl group instead of a halogen.

Uniqueness: 4-BROMO-1H-IMIDAZO[4,5-D][1,2,3]TRIAZINE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine substituent can be easily replaced with other functional groups, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

4-bromo-5H-imidazo[4,5-d]triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrN5/c5-3-2-4(7-1-6-2)9-10-8-3/h1H,(H,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWTVSAVMQOHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NN=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450443
Record name 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166988-19-8
Record name 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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